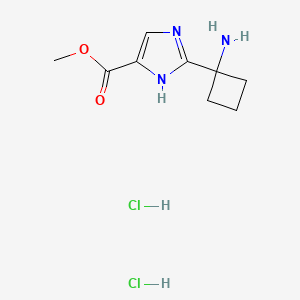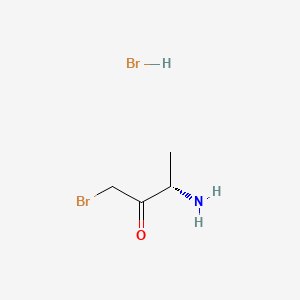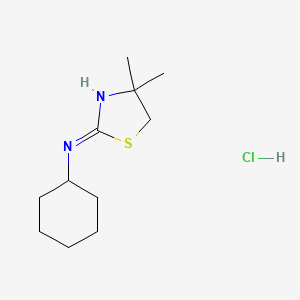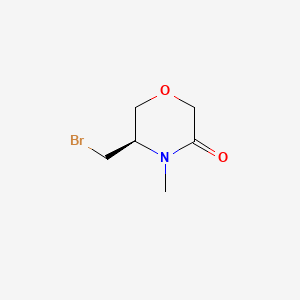
(5R)-5-(bromomethyl)-4-methylmorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-(Bromomethyl)-4-methylmorpholin-3-one, also known as 5R-BMMO, is an organic compound of the morpholine family. It is a heterocyclic compound composed of a five-membered ring containing four carbon atoms and one nitrogen atom. 5R-BMMO is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
(5R)-5-(bromomethyl)-4-methylmorpholin-3-one has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of compounds used in the treatment of cancer, diabetes, and other diseases. Additionally, this compound has been used in the synthesis of compounds used in the development of new materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (5R)-5-(bromomethyl)-4-methylmorpholin-3-one is based on its ability to act as a nucleophile in organic reactions. In a nucleophilic substitution reaction, the bromide ion acts as a nucleophile and displaces the bromomethyl group. This reaction proceeds via a SN2 mechanism, where the bromide ion attacks the bromomethyl group, forming a new covalent bond and releasing the bromomethyl group.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects. It is not metabolized by the body and is not toxic. Therefore, it is generally considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5R)-5-(bromomethyl)-4-methylmorpholin-3-one in laboratory experiments include its low cost, low toxicity, and ease of synthesis. Additionally, the reaction proceeds via a SN2 mechanism, which is a relatively fast and efficient reaction. The main limitation of using this compound in laboratory experiments is that it is not metabolized by the body, so it cannot be used in studies involving human subjects.
Orientations Futures
There are several potential future directions for the use of (5R)-5-(bromomethyl)-4-methylmorpholin-3-one in scientific research. One potential application is the use of this compound in the synthesis of compounds used in the treatment of diseases such as cancer and diabetes. Additionally, this compound could be used in the synthesis of compounds used in the development of new materials, such as polymers and nanomaterials. Finally, this compound could be used in the synthesis of compounds used in the development of new drugs and therapeutic agents.
Méthodes De Synthèse
Synthesis of (5R)-5-(bromomethyl)-4-methylmorpholin-3-one is achieved through a nucleophilic substitution reaction. The reaction involves the reaction of 4-methylmorpholine with bromomethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a SN2 mechanism, where the bromide ion acts as a nucleophile and the bromomethyl group is displaced. The product is then isolated by distillation.
Propriétés
IUPAC Name |
(5R)-5-(bromomethyl)-4-methylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPVFFXBMWWBDV-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COCC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](COCC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B6608762.png)
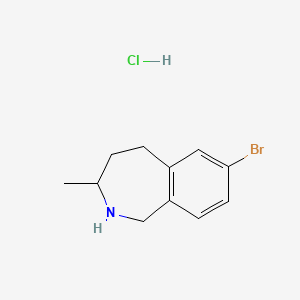
![3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B6608781.png)
![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)

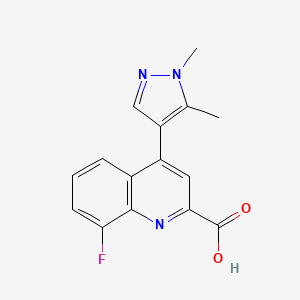
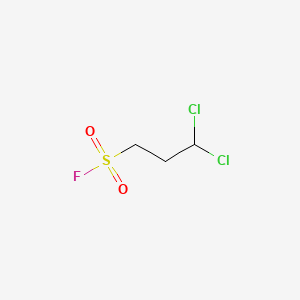
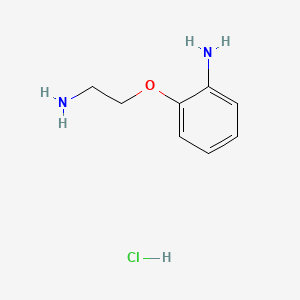
![3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B6608831.png)
![5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B6608844.png)
